molecular formula C18H34O6 B15166691 Acetic acid;tetradec-7-yne-1,5-diol CAS No. 645615-03-8

Acetic acid;tetradec-7-yne-1,5-diol

Cat. No.: B15166691
CAS No.: 645615-03-8
M. Wt: 346.5 g/mol
InChI Key: XXJWGPVSFBDNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;tetradec-7-yne-1,5-diol is a chemical compound with the molecular formula C16H28O3. It is a derivative of acetic acid and tetradec-7-yne-1,5-diol, combining the properties of both components. This compound is of interest due to its unique structure, which includes both an alkyne and a diol functional group, making it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;tetradec-7-yne-1,5-diol typically involves the reaction of tetradec-7-yne-1,5-diol with acetic acid under specific conditions. One common method is the esterification reaction, where the hydroxyl groups of tetradec-7-yne-1,5-diol react with acetic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;tetradec-7-yne-1,5-diol can undergo various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or pyridine.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Acetic acid;tetradec-7-yne-1,5-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;tetradec-7-yne-1,5-diol depends on its interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the diol group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetradec-7-yne-1,5-diol: Shares the diol and alkyne functional groups but lacks the acetic acid moiety.

    Acetic acid;hexadec-7-yne-1,5-diol: Similar structure with a longer carbon chain.

    Acetic acid;octadec-7-yne-1,5-diol: Another similar compound with an even longer carbon chain.

Uniqueness

Acetic acid;tetradec-7-yne-1,5-diol is unique due to its specific combination of functional groups and carbon chain length, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Acetic acid; tetradec-7-yne-1,5-diol (CAS No. 645615-03-8) is a compound of interest in various biological studies due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure

The compound consists of an acetic acid moiety attached to a tetradec-7-yne-1,5-diol structure. Its chemical formula is C₁₄H₂₆O₃, indicating the presence of multiple functional groups that may contribute to its biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to tetradec-7-yne derivatives exhibit significant antimicrobial properties. A study evaluating various alkyne-containing compounds demonstrated that they possess inhibitory effects against a range of bacterial strains. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 3.12 μg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae .

CompoundMIC (μg/mL)Target Organism
Tetradec-7-yne-1,5-diol3.12Pseudomonas aeruginosa
Tetradec-7-yne-1,5-diol3.12Klebsiella pneumoniae

Anticancer Activity

The anticancer potential of tetradec-7-yne derivatives has been explored in various studies. For instance, compounds with similar structures have shown antiproliferative effects in cancer cell lines. In one study, a related compound exhibited an IC50 value of 50 nM in inhibiting prostaglandin production in cultured chondrocytes, which is crucial in cancer progression .

CompoundIC50 (nM)Cell Line
Related Compound50Chondrocytes

Anti-inflammatory Activity

The anti-inflammatory properties of tetradec-7-yne derivatives have also been documented. A study found that these compounds can inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are pivotal in the inflammatory response .

Case Studies

  • Study on Antimicrobial Efficacy
    In a controlled laboratory setting, the antimicrobial activity of tetradec-7-yne derivatives was tested against various pathogens. The results demonstrated significant inhibition zones for both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.
  • Evaluation of Anticancer Properties
    A recent investigation assessed the cytotoxic effects of tetradec-7-yne derivatives on human breast cancer cell lines. The study revealed that these compounds induced apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents.

Properties

CAS No.

645615-03-8

Molecular Formula

C18H34O6

Molecular Weight

346.5 g/mol

IUPAC Name

acetic acid;tetradec-7-yne-1,5-diol

InChI

InChI=1S/C14H26O2.2C2H4O2/c1-2-3-4-5-6-7-8-11-14(16)12-9-10-13-15;2*1-2(3)4/h14-16H,2-6,9-13H2,1H3;2*1H3,(H,3,4)

InChI Key

XXJWGPVSFBDNGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CCC(CCCCO)O.CC(=O)O.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.